molecular formula C18H20N2O6S B4175445 methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate

methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate

Cat. No. B4175445
M. Wt: 392.4 g/mol
InChI Key: WFVHNRABLLGJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate, also known as MSAB, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzoic acid derivatives and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate is not fully understood, but it has been reported to inhibit the activity of the proteasome, a cellular complex involved in protein degradation (Zhang et al., 2010). Inhibition of the proteasome can lead to the accumulation of misfolded or damaged proteins, which can induce apoptosis in cancer cells (Zhang et al., 2010).
Biochemical and Physiological Effects:
methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate has been found to exhibit interesting biochemical and physiological effects. It has been reported to induce cell cycle arrest in cancer cells, which can lead to cell death (Zhang et al., 2010). methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate has also been found to inhibit the migration and invasion of cancer cells (Zhang et al., 2010). In addition, methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate has been reported to induce the expression of certain genes involved in apoptosis and cell cycle regulation (Zhang et al., 2010).

Advantages and Limitations for Lab Experiments

One advantage of using methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate in lab experiments is its ability to inhibit the proteasome, which can be useful in studying the role of the proteasome in cellular processes. However, one limitation of using methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate is its potential toxicity, as it has been reported to induce apoptosis in normal cells as well (Zhang et al., 2010). Therefore, caution must be taken when using methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate in lab experiments.

Future Directions

There are several future directions for research on methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate. One direction is to further investigate its mechanism of action and its potential as an anticancer agent. Another direction is to study its effects on other cellular processes, such as autophagy and DNA repair. Additionally, the development of methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate derivatives with improved efficacy and reduced toxicity could be explored.
Conclusion:
In conclusion, methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the field of cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate could lead to the development of new anticancer agents and a better understanding of cellular processes.

Scientific Research Applications

Methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells (Zhang et al., 2010). methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells (Zhang et al., 2010). These findings suggest that methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate may have potential as an anticancer agent.

properties

IUPAC Name

methyl 2-[2-[(4-methoxyphenyl)sulfonylamino]propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-12(20-27(23,24)14-10-8-13(25-2)9-11-14)17(21)19-16-7-5-4-6-15(16)18(22)26-3/h4-12,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVHNRABLLGJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-({N-[(4-methoxyphenyl)sulfonyl]alanyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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